molecular formula C20H22FN7O B4557920 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide

Cat. No.: B4557920
M. Wt: 395.4 g/mol
InChI Key: JEGSBIOGXPNGLL-UHFFFAOYSA-N
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Description

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C20H22FN7O and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.18698651 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Biofilm Inhibition Activities

Research by Mekky, A.E.M., & Sanad, S. (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker highlighted the synthesis of compounds with significant antibacterial efficacies and biofilm inhibition activities. These compounds demonstrated potent inhibitory actions against various bacterial strains, including MRSA and VRE, showcasing their potential as antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).

Molecular Structure Investigations

Another study by Shawish, I., et al. (2021), involving s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, presented molecular structure investigations. This research provides insights into intermolecular interactions and electronic properties of such compounds, which could inform the design of new materials or pharmaceuticals with tailored properties (Shawish et al., 2021).

In Vitro Screening for Biological Activities

Flefel, E.M., et al. (2018) conducted in vitro screening of newly synthesized compounds for antimicrobial and antioxidant activities. This study emphasizes the importance of molecular docking in predicting the binding energies of ligands, offering a pathway to discovering new drugs with antimicrobial and antioxidant capabilities (Flefel et al., 2018).

Development of Uroselective Alpha 1-Adrenoceptor Antagonists

Elworthy, T., et al. (1997) identified novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists through in vitro screening. Their findings highlight the potential of such compounds in therapeutic applications, specifically targeting the human lower urinary tract, demonstrating the chemical's utility in medical research (Elworthy et al., 1997).

Synthesis and Antimicrobial Activity

Babu, D.S., et al. (2015), explored the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, evaluating their in vitro antibacterial activity. This study underlines the significance of structural modification in enhancing antimicrobial properties, potentially leading to the development of new antibacterial agents (Babu et al., 2015).

Properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O/c1-14-13-15(2)28(25-14)19-8-7-18(23-24-19)26-9-11-27(12-10-26)20(29)22-17-5-3-16(21)4-6-17/h3-8,13H,9-12H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGSBIOGXPNGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide
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4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide
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4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide
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4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide
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4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.